2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
CAS No.: 1306738-26-0
Cat. No.: VC2846455
Molecular Formula: C15H18ClN3O3
Molecular Weight: 323.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-26-0 |
|---|---|
| Molecular Formula | C15H18ClN3O3 |
| Molecular Weight | 323.77 g/mol |
| IUPAC Name | 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C15H18ClN3O3/c1-10-2-4-11(5-3-10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) |
| Standard InChI Key | QHLIIWUTUGEAKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl |
Introduction
Chemical Identity and Basic Properties
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide belongs to the broader category of N-arylacetamides, which serve as significant intermediates in the synthesis of medicinal and pharmaceutical compounds. It is identified by the CAS number 1306738-26-0 and has been documented in chemical databases and commercially available catalogs for research purposes .
The compound possesses several key identifying characteristics that distinguish it in chemical databases and research contexts. Its structural features include a piperazine ring with an oxo group, a chloroacetyl moiety, and an N-(4-methylphenyl)acetamide group, all of which contribute to its potential functionality in medicinal chemistry applications.
Physical and Chemical Properties
The physical and chemical properties of 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1306738-26-0 |
| Molecular Formula | C15H18ClN3O3 |
| Molecular Weight | 323.77 g/mol |
| IUPAC Name | 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide |
| MDL Number | MFCD19103587 |
The compound's structure contains several reactive functional groups that determine its chemical behavior and potential interactions with biological systems. The chloroacetyl group (ClCH2CO-) is particularly notable for its reactivity, as it contains a carbon-chlorine bond susceptible to nucleophilic substitution reactions. The oxopiperazine ring provides a rigid scaffold with multiple potential binding sites for interactions with biological targets, while the N-(4-methylphenyl)acetamide group contains an amide linkage that can participate in hydrogen bonding interactions .
| Hazard Type | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
The compound carries a "Warning" signal word according to the GHS classification system, indicating moderate hazard potential .
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
| Structural Feature | Potential Biological Target | Possible Therapeutic Application |
|---|---|---|
| Piperazine ring | GPCRs, enzymes | CNS disorders, antimicrobial activity |
| N-arylacetamide | Cyclooxygenase enzymes | Anti-inflammatory, analgesic effects |
| Chloroacetyl group | Cysteine proteases | Enzyme inhibition, anticancer activity |
| Combined structure | Kinases, phosphatases | Signal transduction modulation |
It should be noted that while these potential applications are suggested by the compound's structure, specific biological activity testing would be necessary to confirm these properties. The compound's classification as a research-use chemical indicates its current application is primarily in laboratory research rather than therapeutic use .
Research Status and Future Directions
While 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide is commercially available for research purposes, the current literature indicates it is primarily used as a chemical building block or intermediate rather than as a final therapeutic agent .
Current Research Status
The compound is cataloged by several chemical suppliers, indicating its relevance to ongoing research in medicinal chemistry and organic synthesis . Its classification as a "research use only" chemical suggests it is primarily employed in laboratory settings for experimental purposes rather than clinical applications.
Future Research Directions
Potential future research directions for this compound might include:
-
Structure-activity relationship (SAR) studies to determine the impact of structural modifications on biological activity
-
Targeted synthesis of derivatives with enhanced pharmacological properties
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Screening against specific biological targets suggested by its structural features
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Development of improved synthetic routes to increase yield and purity
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Investigation of potential applications as a chemical probe for studying biological systems
As with many specialized research chemicals, the use of 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide should be limited to research purposes until comprehensive toxicological studies and biological activity profiles are established.
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